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Introduction
ARGX-110, also known as cusatuzumab, is a humanized, glyco-engineered IgG1 monoclonal

antibody that exhibits high affinity for CD70, a protein expressed on various cancer cells.[1][2]

This technical guide provides an in-depth overview of ARGX-110, focusing on its mechanism of

action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The

information is intended to serve as a comprehensive resource for researchers, scientists, and

professionals involved in drug development.

Core Mechanism of Action
ARGX-110 exerts its anti-tumor effects through a dual mechanism of action: blockade of the

CD70-CD27 signaling pathway and engagement of the immune system to eliminate CD70-

expressing tumor cells.[1][3]

CD70-CD27 Signaling Blockade: CD70, the ligand for the CD27 receptor, is a member of the

tumor necrosis factor (TNF) family.[1] The interaction between CD70 on tumor cells and

CD27 on immune cells, particularly regulatory T cells (Tregs), can lead to an

immunosuppressive tumor microenvironment. By binding to CD70 with picomolar affinity,

ARGX-110 competitively inhibits the CD70-CD27 interaction. This blockade prevents the

activation and proliferation of Tregs, thereby helping to restore anti-tumor immunity. In some

hematological malignancies, the CD70-CD27 interaction also promotes tumor cell
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proliferation and survival through autocrine or paracrine signaling, which is also inhibited by

ARGX-110.

Effector Function Engagement: ARGX-110 has been engineered using POTELLIGENT®

technology, which involves defucosylation of the Fc region. This modification significantly

enhances its ability to mediate antibody-dependent cell-mediated cytotoxicity (ADCC). In

addition to enhanced ADCC, ARGX-110 also induces complement-dependent cytotoxicity

(CDC) and antibody-dependent cellular phagocytosis (ADCP), leading to the direct lysis of

CD70-positive tumor cells.
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Diagram 1: ARGX-110 Dual Mechanism of Action.

CD70-CD27 Signaling Pathway in Cancer
The CD70-CD27 signaling axis plays a multifaceted role in cancer biology. In normal

physiology, this interaction is crucial for T and B cell activation, differentiation, and survival.

However, in the context of cancer, aberrant and constitutive expression of CD70 on tumor cells

can drive several pro-tumorigenic processes.

Upon binding of CD70 to CD27, TNF receptor-associated factors (TRAFs) are recruited to the

cytoplasmic domain of CD27, leading to the activation of downstream signaling cascades,

primarily the NF-κB and JNK pathways. These pathways promote cell survival and proliferation.

In hematological malignancies like acute myeloid leukemia (AML) and chronic myeloid

leukemia (CML), CD70-CD27 signaling has been shown to activate the Wnt pathway, which is

critical for the self-renewal of leukemic stem cells (LSCs). In solid tumors, this axis is

associated with the promotion of cancer stem cell characteristics and epithelial-mesenchymal

transition (EMT) through the upregulation of genes such as SOX2, CD44, and Snail.

Furthermore, the CD70-CD27 interaction within the tumor microenvironment contributes to

immune evasion by promoting the expansion and suppressive function of regulatory T cells

(Tregs).
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Diagram 2: CD70-CD27 Signaling in Cancer.

Preclinical Data
In Vitro Efficacy
ARGX-110 has demonstrated potent anti-tumor activity in a variety of in vitro assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://www.benchchem.com/product/b12378927?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type Key Findings Reference(s)

Binding Affinity
Binds to human CD70 with

picomolar affinity.
,

ADCC

The defucosylated ARGX-110

shows enhanced ADCC

activity compared to its

fucosylated version.

,

CDC

Demonstrates strong

complement-dependent

cytotoxicity.

,

ADCP

Exhibits potent antibody-

dependent cellular

phagocytosis.

,

Treg Proliferation

Inhibits the proliferation of

regulatory T cells induced by

CD70-positive tumor cells.

,

LSC Elimination

In combination with

hypomethylating agents,

ARGX-110 effectively

eliminates AML leukemic stem

cells.

,

In Vivo Efficacy and Pharmacokinetics
The in vivo anti-tumor activity and pharmacokinetic profile of ARGX-110 have been evaluated

in animal models.
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Model / Species Key Findings Reference(s)

Raji Xenograft Model

Administration of the

fucosylated version of ARGX-

110 resulted in prolonged

survival at doses of 0.1 mg/kg

and above.

,

Cynomolgus Monkeys

The calculated

pharmacokinetic half-life of

ARGX-110 is approximately 12

days.

,

Clinical Data
Phase I/II Trial in Acute Myeloid Leukemia (AML)
A multicenter, open-label, Phase I/II trial (NCT03030612) evaluated the safety and efficacy of

cusatuzumab in combination with azacitidine in newly diagnosed AML patients ineligible for

intensive chemotherapy.

Phase I Dose Escalation:

Design: 3+3 dose-escalation design with cusatuzumab doses of 1, 3, 10, and 20 mg/kg.

Results: No dose-limiting toxicities were observed, and the maximum tolerated dose was not

reached. The recommended Phase II dose (RP2D) was determined to be 10 mg/kg.

Combined Phase I and II Efficacy (at RP2D):

Patient Population: 29 patients treated at the RP2D.

Objective Response Rate: 37.9% (11 out of 29 patients) achieved an objective response

(complete remission or complete remission with incomplete hematologic recovery).

Overall Efficacy (All Dose Levels):

Patient Population: 38 patients.
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Overall Response Rate: 50% (19 out of 38 patients) achieved an objective response.

Complete Remission (CR): 14 out of 38 patients achieved CR.

Median Time to First Response: 3.2 months.

Median Duration of First Response: 4.5 months.

Median Overall Survival: 11.5 months.

Safety Profile: The combination of cusatuzumab and azacitidine was generally well-tolerated.

Most Common Treatment-Emergent Adverse Events: Infections (84.2%) and hematologic

toxicities (78.9%).

Infusion-Related Reactions: Reported in 18.4% of patients, with two being Grade 3 events.

CULMINATE Trial (Phase II): A subsequent Phase II trial (CULMINATE) compared 10 mg/kg

and 20 mg/kg doses of cusatuzumab with azacitidine.

Complete Remission Rates: 12% in the 10 mg/kg group and 27% in the 20 mg/kg group.

Recommended Dose: Based on these findings, the recommended dose of cusatuzumab in

combination with azacitidine is 20 mg/kg.
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Clinical Trial Endpoint Result Reference(s)

Phase I MTD Not reached

Phase II Recommended Dose
10 mg/kg (initial), 20 mg/kg

(CULMINATE)
,

Objective Response Rate (at

10 mg/kg)
37.9%

Overall Response Rate (all

doses)
50% ,

Complete Remission (all

doses)
36.8% (14/38)

Median Duration of Response 4.5 months ,

Median Overall Survival 11.5 months ,

Common Adverse Events
Infections (84.2%),

Hematologic toxicities (78.9%)
,

Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay
This protocol is based on the principles of a chromium-51 (⁵¹Cr) release assay.
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ADCC Assay Workflow
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Diagram 3: ADCC Assay Workflow.
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Target Cell Preparation:

Culture CD70-positive target cells (e.g., 786-O renal cell carcinoma cells) under standard

conditions.

Harvest cells and wash with assay medium.

Resuspend cells at a concentration of 1 x 10⁶ cells/mL.

Chromium-51 Labeling:

Add 100 µCi of ⁵¹Cr-sodium chromate to the target cell suspension.

Incubate for 1-2 hours at 37°C, with occasional mixing.

Wash the labeled target cells three times with assay medium to remove unincorporated

⁵¹Cr.

Resuspend the labeled target cells at 1 x 10⁵ cells/mL.

Effector Cell Preparation:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-

Paque density gradient centrifugation.

Wash the PBMCs and resuspend in assay medium at a concentration to achieve the

desired effector-to-target (E:T) ratio (e.g., 25:1).

Assay Setup:

In a 96-well U-bottom plate, add 50 µL of labeled target cells (5,000 cells/well).

Add 50 µL of ARGX-110 or control antibody at various concentrations.

Add 100 µL of effector cells.

For spontaneous release control, add 100 µL of medium instead of effector cells.

For maximum release control, add 100 µL of 2% Triton X-100 to lyse the target cells.
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Incubation and Measurement:

Centrifuge the plate at 200 x g for 3 minutes.

Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

Centrifuge the plate at 500 x g for 5 minutes.

Carefully collect 100 µL of supernatant from each well.

Measure the radioactivity in the supernatant using a gamma counter.

Data Analysis:

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

Complement-Dependent Cytotoxicity (CDC) Assay
Cell Preparation:

Culture CD70-positive target cells (e.g., U266 multiple myeloma cells) and resuspend at 1

x 10⁶ cells/mL in assay buffer.

Assay Setup:

In a 96-well plate, add 50 µL of target cells (50,000 cells/well).

Add 25 µL of serially diluted ARGX-110 or control antibody.

Add 25 µL of human serum (as a source of complement) to each well. For the no-

complement control, add heat-inactivated serum.

Incubation and Analysis:

Incubate the plate for 2-4 hours at 37°C.

Add a viability dye (e.g., propidium iodide) to each well.
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Analyze the percentage of dead cells by flow cytometry.

Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay

Target Cell Labeling:

Label CD70-positive target cells (e.g., 786-O) with a fluorescent dye (e.g., CFSE).

Wash the cells to remove excess dye.

Effector Cell Preparation:

Differentiate human monocytes into macrophages.

Assay Setup:

Co-culture the labeled target cells with the macrophages at a suitable ratio.

Add serially diluted ARGX-110 or control antibody.

Incubation and Analysis:

Incubate for 4-24 hours to allow for phagocytosis.

Stain the macrophages with a fluorescently labeled antibody (e.g., anti-CD11b).

Analyze the percentage of macrophages that have engulfed the target cells (double-

positive cells) by flow cytometry.

Treg Proliferation Assay
Cell Isolation:

Isolate PBMCs from healthy donors.

Assay Setup:
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In a 96-well plate, co-culture PBMCs with a CD70-positive tumor cell line (e.g., SUDHL6,

Raji, or U266) in the presence of soluble anti-CD3 antibody.

Add ARGX-110 or a control antibody.

Incubation and Analysis:

Incubate for 2 days.

Stain the cells with antibodies against CD4, CD25, and FoxP3.

Analyze the percentage of Tregs (CD4+CD25+FoxP3+) by flow cytometry.

Raji Xenograft Model
Animal Model:

Use immunodeficient mice (e.g., SCID or NSG).

Tumor Inoculation:

Subcutaneously or intravenously inject Raji lymphoma cells into the mice.

Treatment:

Once tumors are established, administer ARGX-110 (or its fucosylated version for mouse

models) or a vehicle control intravenously at specified doses and schedules (e.g., 0.1

mg/kg).

Monitoring:

Monitor tumor growth by caliper measurements (for subcutaneous tumors) or by

monitoring for signs of disease progression.

Record survival data.

Pharmacokinetic Study in Cynomolgus Monkeys
Animal Model:
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Use healthy, naive cynomolgus monkeys.

Drug Administration:

Administer a single intravenous dose of ARGX-110.

Sample Collection:

Collect blood samples at various time points post-administration.

Analysis:

Measure the concentration of ARGX-110 in the serum using an ELISA-based method.

Perform pharmacokinetic analysis to determine parameters such as half-life, clearance,

and volume of distribution.

Immunohistochemistry (IHC) for CD70 Detection
Tissue Preparation:

Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Deparaffinization and Rehydration:

Deparaffinize the slides in xylene and rehydrate through a series of graded ethanol

washes.

Antigen Retrieval:

Perform heat-induced epitope retrieval using a citrate buffer.

Staining:

Block endogenous peroxidase activity.

Incubate with a primary antibody against CD70.

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Add a chromogenic substrate (e.g., DAB) to visualize the staining.

Counterstain with hematoxylin.

Analysis:

Examine the slides under a microscope to assess the percentage and intensity of CD70

staining on tumor cells.

Conclusion
ARGX-110 (cusatuzumab) is a promising anti-CD70 monoclonal antibody with a well-defined

dual mechanism of action. Preclinical studies have demonstrated its potent in vitro and in vivo

anti-tumor activity. Clinical trials in AML have shown encouraging efficacy and a manageable

safety profile, particularly in combination with azacitidine. Further investigation into the full

clinical potential of ARGX-110 in various CD70-expressing malignancies is warranted. The

detailed experimental protocols provided in this guide serve as a valuable resource for

researchers in the field of oncology and antibody drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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